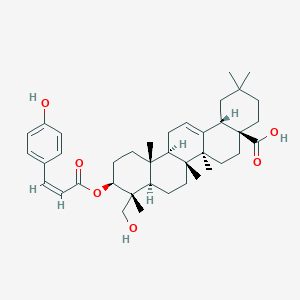

(3Z)-coumaroylhederagenin

Description

Structure

3D Structure

Properties

Molecular Formula |

C39H54O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-34(2)19-21-39(33(43)44)22-20-37(5)27(28(39)23-34)12-13-30-35(3)17-16-31(36(4,24-40)29(35)15-18-38(30,37)6)45-32(42)14-9-25-7-10-26(41)11-8-25/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)/b14-9-/t28-,29+,30+,31-,35-,36-,37+,38+,39-/m0/s1 |

InChI Key |

BCJLQRJLEJBGFM-DMMZMUBQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)OC(=O)/C=C\C6=CC=C(C=C6)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)C)C(=O)O)C |

Synonyms |

(23E)-coumaroylhederagenin (23Z)-coumaroylhederagenin (3Z)-coumaroylhederagenin coumaroylhederagenin |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of 3z Coumaroylhederagenin

Plant Source and Extraction Protocols

Ludwigia octovalvis as a Primary Source.nih.govbanglajol.info

Ludwigia octovalvis, a plant belonging to the Onagraceae family, is the primary natural source from which (3Z)-coumaroylhederagenin has been isolated. nih.govpolimi.itresearchgate.net This aquatic plant is found in wet environments and has been a subject of phytochemical investigation, leading to the discovery of several compounds, including this compound. nih.govacs.org The whole plant is typically utilized for the extraction process. nih.gov

Solvent Systems and Extraction Techniques

The initial step in isolating this compound involves the extraction of the dried and powdered plant material. Methanol (B129727) is a commonly used solvent for this purpose. banglajol.infoacs.org The crude methanolic extract is then subjected to further partitioning using a series of solvents with varying polarities. This liquid-liquid partitioning often involves solvents such as n-hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on their solubility. banglajol.info

Chromatographic Separation Techniques

Following the initial extraction and partitioning, chromatographic methods are essential for the purification of this compound from the complex mixture of plant constituents. Column chromatography is a key technique employed in this separation process. Silica gel is a common stationary phase used in the column, and a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, is used as the mobile phase to elute the compounds. The fractions collected from the column are monitored, and those containing the compound of interest are combined and further purified, often using repeated chromatographic steps, to yield the pure this compound. researchgate.net

Advanced Spectroscopic Methods for Structure Elucidation

The precise chemical structure of this compound was determined using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govresearchgate.net

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

One-dimensional NMR experiments, including proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), were instrumental in identifying the structure of this compound. bhu.ac.inlibretexts.org

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring atoms. For this compound, the ¹H NMR data revealed characteristic signals for a hederagenin (B1673034) derivative with an attached (Z)-coumaroyl moiety. acs.org A key observation was the downfield shift of the proton at the C-3 position to δ 4.90, indicating the attachment of the (Z)-coumaroyl group at this position. acs.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in The data for this compound showed 39 carbon signals, consistent with its molecular formula C₃₉H₅₄O₆, which was also confirmed by high-resolution mass spectrometry. acs.org

The DEPT experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. aiinmr.comnanalysis.com This technique, in conjunction with ¹H and ¹³C NMR data, allows for the complete assignment of all proton and carbon signals in the molecule, confirming the structure as this compound. acs.orglibretexts.org

Table 1: ¹H NMR Spectral Data of this compound (in Pyridine-d₅)

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 4.90 | dd | 12.3, 4.5 |

This table is based on the reported downfield shift of H-3 upon acylation. acs.org

Table 2: ¹³C NMR Spectral Data of the (Z)-Coumaroyl Moiety in this compound (in Pyridine-d₅)

| Carbon | Chemical Shift (δ) in ppm |

| C-1' | 129.1 |

| C-2' | 115.3 |

| C-3' | 143.7 |

| C-4' | 157.9 |

| C-5' | 116.1 |

| C-6' | 131.5 |

| C-7' | 117.8 |

| C-8' | 143.2 |

| C-9' | 166.5 |

This table presents the ¹³C NMR data for the coumaroyl portion of the molecule.

2D NMR (COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in assembling the molecular puzzle of this compound. These techniques provide information about the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By revealing which proton signals show cross-peaks, researchers can trace out the spin systems within the molecule, helping to piece together fragments of the structure.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon atoms to which they are directly attached (a one-bond correlation). libretexts.org This is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

The ¹³C NMR spectrum of this compound displayed 39 carbon signals. acs.org These signals were categorized as six methyl groups, ten methylene groups, three methine groups, six quaternary carbons, two oxygenated carbons (one CH and one CH2), two olefinic carbons, one carbonyl group, and nine carbons corresponding to the coumaroyl unit. acs.org The attachment of the (Z)-coumaroyl group at the C-3 position was confirmed by the downfield shift of the H-3 proton signal to δ 4.90 in the ¹H NMR spectrum. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound (in Pyridine-d₅)

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| H-3 | 4.90 | dd | 12.3, 4.5 |

| H-2' | 5.79 | d | 12.9 |

| H-3' | 6.86 | d | 12.9 |

| H-5', H-9' | 6.78 | d | 8.7 |

| H-6', H-8' | 7.59 | d | 8.7 |

Data sourced from scientific literature. acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound (in Pyridine-d₅)

| Carbon | Chemical Shift (δ) |

| C-1' (C=O) | 166.8 |

| C-2' | 117.5 |

| C-3' | 143.2 |

| C-4' | 129.8 |

| C-5', C-9' | 115.7 |

| C-6', C-8' | 132.9 |

| C-7' | 157.3 |

Data sourced from scientific literature. acs.org

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and the fragmentation pattern of this compound, further corroborating the proposed structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) established the molecular formula of this compound as C₃₉H₅₄O₆. acs.org The mass spectrum exhibited characteristic fragmentation peaks typical of oleanolic acid derivatives, with key fragments observed at m/z 248, 203, 133, and 119. acs.org A significant fragment ion was also observed at m/z 147, corresponding to the coumaroyl moiety. acs.org This fragmentation pattern strongly supported the presence of a hederagenin core substituted with a coumaroyl group.

Stereochemical Assignment of (3Z)-Configuration

The stereochemistry of the coumaroyl moiety was determined to be the (Z)-isomer based on spectroscopic evidence. In the ¹H NMR spectrum, the protons of the double bond in the coumaroyl group (H-2' and H-3') appeared as doublets at δ 5.79 and 6.86, respectively. acs.org The coupling constant (J) between these two protons was found to be 12.9 Hz. acs.org This J-value is characteristic of a cis (or Z) configuration of the double bond. In contrast, a trans (or E) configuration would typically exhibit a larger coupling constant, usually in the range of 15-16 Hz.

Infrared (IR) spectroscopy also supported the presence of the (Z)-coumaroyl moiety with absorption bands indicating a hydroxyl group (3380 cm⁻¹), a conjugated ester (1703 cm⁻¹), a conjugated double bond (1620 cm⁻¹), and a phenyl group (1595 and 1510 cm⁻¹). acs.org

Through this multi-faceted analytical approach, the complete structure of this compound was unequivocally established, showcasing the power of modern spectroscopic methods in natural product chemistry.

Biosynthetic Pathways and Precursors of 3z Coumaroylhederagenin

General Triterpene Biosynthesis: Mevalonate (B85504) Pathway and Methylerythritol Phosphate (MEP) Pathway Considerations

Triterpenoids, including (3Z)-coumaroylhederagenin, are complex natural products derived from the assembly of six five-carbon isoprene (B109036) units. researchgate.net Plants utilize two primary pathways to synthesize the universal isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. tandfonline.comstuartxchange.orgnih.gov

These two pathways are spatially separated within the plant cell. The MVA pathway operates in the cytoplasm and is primarily responsible for producing the precursors for sesquiterpenes (C15), sterols, and triterpenes (C30). stuartxchange.orgnih.govresearchgate.netmdpi.comacs.org Conversely, the MEP pathway is located in the plastids and typically supplies the building blocks for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and chlorophylls. stuartxchange.orgresearchgate.nettandfonline.com

For the biosynthesis of triterpenoids like hederagenin (B1673034) derivatives, the MVA pathway is the principal route. researchgate.netekb.egmemphis.edu This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). ekb.eg A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonate. researchgate.netekb.eg Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP and DMAPP. ekb.egusda.gov

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol, Peroxisome stuartxchange.org | Plastids stuartxchange.orgresearchgate.net |

| Primary Precursor | Acetyl-CoA ekb.eg | Glyceraldehyde 3-phosphate & Pyruvate tandfonline.comstuartxchange.org |

| Key Building Blocks | IPP & DMAPP ekb.egusda.gov | IPP & DMAPP tandfonline.comstuartxchange.org |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols stuartxchange.orgnih.govmdpi.com | Monoterpenes, Diterpenes, Carotenoids stuartxchange.orgmdpi.com |

| Key Regulatory Enzyme | HMG-CoA reductase (HMGR) researchgate.netekb.eg | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) researchgate.net |

Specific Precursors to Oleanane-Type Triterpenoids

The biosynthesis of oleanane-type triterpenoids, a major class of pentacyclic triterpenes, begins with precursors generated via the MVA pathway. sphinxsai.combanglajol.info The key steps and precursors are outlined below:

Squalene (B77637) Formation: Two molecules of farnesyl diphosphate (FPP), each a C15 intermediate formed from the condensation of IPP and DMAPP, are joined head-to-head by the enzyme squalene synthase (SS) to form the C30 linear hydrocarbon, squalene. tandfonline.com

Epoxidation: Squalene then undergoes epoxidation by squalene epoxidase (SE), which introduces an oxygen atom to form 2,3-oxidosqualene (B107256). This cyclization precursor is a critical branch point for the synthesis of various triterpenoid (B12794562) skeletons, including sterols and pentacyclic triterpenes. tandfonline.comacs.orgmemphis.edu

Cyclization to β-amyrin: The 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC), β-amyrin synthase (BAS), to produce the pentacyclic oleanane (B1240867) scaffold, β-amyrin. memphis.edufrontiersin.org This step is pivotal as it establishes the characteristic five-ring structure.

Oxidation to Oleanolic Acid: The β-amyrin backbone is then subject to a series of oxidative modifications. A single cytochrome P450 enzyme can catalyze a three-step oxidation at the C-28 position, converting the methyl group through an alcohol (erythrodiol) and an aldehyde intermediate to a carboxylic acid, yielding oleanolic acid. memphis.edu Oleanolic acid has been isolated from Ludwigia octovalvis, the same plant species that produces this compound. tandfonline.comekb.egmemphis.edu

Formation of Hederagenin: The final precursor to the aglycone portion of the target molecule is hederagenin. It is formed from the C-23 oxidation of oleanolic acid. memphis.edunih.gov This hydroxylation step is catalyzed by a cytochrome P450 monooxygenase. memphis.edu Hederagenin is also found in plants of the Araliaceae family and has been identified as a constituent in Ludwigia species. tandfonline.commdpi.com

Table 2: Key Precursors in Oleanane-Type Triterpenoid Biosynthesis

| Precursor | Description |

|---|---|

| Squalene | A linear C30 hydrocarbon, the direct precursor to all cyclic triterpenoids. tandfonline.com |

| 2,3-Oxidosqualene | The epoxidized form of squalene, which serves as the substrate for cyclization enzymes. acs.orgmemphis.edu |

| β-Amyrin | A pentacyclic triterpene with the oleanane skeleton, formed by the cyclization of 2,3-oxidosqualene. memphis.edufrontiersin.org |

| Erythrodiol | A dihydroxy triterpenoid that is a biosynthetic precursor to other oleanane-type acids. nih.gov |

| Oleanolic Acid | A key intermediate formed by the oxidation of the C-28 methyl group of β-amyrin. memphis.edu |

| Hederagenin | The direct aglycone precursor, formed by the hydroxylation of oleanolic acid at the C-23 position. memphis.edunih.gov |

Proposed Biosynthetic Route to this compound

The compound this compound is an ester, formed between the triterpenoid hederagenin and a phenylpropanoid-derived coumaric acid. Research has confirmed the isolation of this compound, along with its likely precursors oleanolic acid and hederagenin, from the plant Ludwigia octovalvis. stuartxchange.orgekb.egmemphis.edu Based on this co-occurrence and established biochemical principles, a clear biosynthetic route can be proposed.

The final step in the biosynthesis is the esterification of the hederagenin aglycone. This involves the formation of an activated coumaroyl intermediate, p-Coumaroyl-CoA, via the phenylpropanoid pathway. This activated acyl donor is then transferred to one of the hydroxyl groups of hederagenin. Spectroscopic analysis of the isolated compound from Ludwigia octovalvis indicates that the (3Z)-coumaroyl group is attached to the C-3 hydroxyl group of the hederagenin backbone. ekb.eg

Therefore, the proposed biosynthetic pathway culminates in a reaction catalyzed by an acyltransferase, which joins hederagenin with (3Z)-p-coumaroyl-CoA to form the final product, this compound.

Enzymatic Steps and Genetic Regulation in Ludwigia Species

While specific research into the genetic and enzymatic machinery of triterpenoid synthesis in Ludwigia is limited, the key enzyme families and regulatory mechanisms are highly conserved across the plant kingdom. usda.gov The biosynthesis of this compound in Ludwigia is likely governed by the following enzymatic and regulatory components.

Enzymatic Steps: The critical transformations in the pathway are catalyzed by three main classes of enzymes following the formation of 2,3-oxidosqualene:

Oxidosqualene Cyclases (OSCs): A β-amyrin synthase (BAS) is responsible for creating the foundational oleanane skeleton from 2,3-oxidosqualene. frontiersin.org

Cytochrome P450 Monooxygenases (P450s): This large and versatile enzyme family is crucial for the functionalization of the triterpene core. acs.orgmdpi.com In this pathway, specific P450s are required for the C-28 oxidation of β-amyrin to form oleanolic acid and the subsequent C-23 hydroxylation of oleanolic acid to yield hederagenin. memphis.edunih.gov Members of the CYP716 and CYP72A subfamilies are commonly involved in these types of modifications in other plant species. mdpi.comnih.gov

Acyltransferases: The final esterification step is catalyzed by an acyltransferase. Specifically, an enzyme from the BAHD family of acyltransferases is proposed to transfer the p-coumaroyl group from p-coumaroyl-CoA to the C-3 hydroxyl of hederagenin. tandfonline.com

Genetic Regulation: The expression of these biosynthetic genes is tightly controlled. This regulation ensures that such defense-related compounds are produced at the right time and in the correct tissues. Key regulatory elements include:

Transcription Factors (TFs): The coordinated expression of saponin (B1150181) biosynthesis genes is often controlled by specific families of transcription factors. In other plants, bHLH (basic helix-loop-helix) and WRKY family TFs have been identified as master regulators that activate the entire pathway in response to developmental cues or environmental stress. frontiersin.org It is probable that homologous TFs regulate the pathway in Ludwigia.

Phytohormonal Signaling: The production of triterpenoid saponins (B1172615) is frequently induced by the plant defense hormone jasmonate (JA) and its derivative, methyl jasmonate (MeJA). mdpi.comfrontiersin.org Salicylic acid (SA) has also been shown to elicit saponin accumulation. nih.gov These signaling molecules can trigger the expression of the aforementioned transcription factors, leading to the upregulation of the entire biosynthetic gene set.

While direct evidence from Ludwigia is pending, this framework of OSCs, P450s, and acyltransferases, under the control of TFs and phytohormone signaling, represents the most scientifically robust model for the biosynthesis of this compound in this genus.

Synthetic Strategies and Chemical Modifications of 3z Coumaroylhederagenin

Semisynthesis Approaches from Hederagenin (B1673034) or Related Triterpenes

Semisynthesis, which utilizes a readily available natural product as a starting material, is a practical and efficient strategy for accessing complex molecules like (3Z)-coumaroylhederagenin. The most logical precursor for the semisynthesis of this compound is hederagenin, a pentacyclic triterpenoid (B12794562) that is abundant in plants such as ivy (Hedera helix). nih.gov Hederagenin provides the core oleanane (B1240867) skeleton, and its structural modification is the most direct route to obtaining the target compound. nih.govrsc.org

The key transformation in the semisynthesis of this compound from hederagenin is the selective esterification of one of the hydroxyl groups with (3Z)-coumaric acid. Hederagenin possesses two hydroxyl groups at positions C-3 and C-23, and a carboxylic acid at C-28. nih.govmdpi.com The challenge lies in achieving regioselective acylation at the desired position.

While direct semisynthesis of this compound is not extensively documented in the literature, studies on the acylation of hederagenin provide a roadmap for such an endeavor. For instance, various acylated derivatives of hederagenin have been synthesized to explore their biological activities. bohrium.com These syntheses typically involve the reaction of hederagenin with an activated form of the desired carboxylic acid, such as an acid chloride or anhydride, in the presence of a suitable catalyst and solvent. researchgate.net

The general approach would involve:

Protection of functional groups: Depending on the desired acylation site, it may be necessary to protect one of the hydroxyl groups or the carboxylic acid to prevent unwanted side reactions. For instance, the diol group at C-3 and C-23 can be protected as an acetonide. nih.gov

Acylation: The exposed hydroxyl group is then reacted with a (3Z)-coumaroyl derivative.

Deprotection: Removal of the protecting groups yields the final product.

The starting material, hederagenin, can be obtained in significant quantities from the hydrolysis of saponins (B1172615) extracted from plants. nih.gov This availability makes semisynthesis an attractive and economically viable approach compared to total synthesis.

Total Synthesis Challenges and Methodologies

The total synthesis of a complex natural product like this compound is a formidable undertaking. The oleanane skeleton is a pentacyclic system with multiple stereocenters, making its construction a significant challenge. To date, a complete total synthesis of this compound has not been reported in the scientific literature. However, the total synthesis of other oleanane-type triterpenes provides insight into the potential strategies and difficulties that would be encountered. acs.org

Key Challenges:

Stereocontrol: The oleanane framework contains numerous chiral centers. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a primary challenge.

Ring Construction: The assembly of the five-ring system requires sophisticated and efficient cyclization strategies.

Functionalization: The introduction of functional groups, such as the hydroxyl groups at C-3 and C-23, the carboxylic acid at C-28, and the double bond at C-12, must be achieved with high regio- and stereoselectivity. frontiersin.org

Methodologies from Related Syntheses:

The synthesis of related oleanane triterpenoids often relies on biomimetic approaches that mimic the natural cyclization of squalene (B77637). acs.org Modern synthetic methodologies that could be applied to the total synthesis of the hederagenin core include:

Diels-Alder Reactions: To construct key ring systems.

Radical Cyclizations: For the formation of the polycyclic framework.

Transition-Metal Catalyzed Cross-Coupling Reactions: For the late-stage introduction of functional groups.

C-H Activation/Functionalization: To introduce functionality at specific positions on the triterpenoid scaffold. acs.org

A recent total synthesis of dumortierinoside A, an oleanane-type triterpene saponin (B1150181), highlights the complexity of such endeavors, requiring a multi-step sequence to construct the core and introduce the necessary functional groups. acs.org Such a synthesis often involves more than 20 steps, demonstrating the significant effort required for the de novo construction of these molecules. acs.org

Derivatization Strategies for Structural Modification

The derivatization of hederagenin, the aglycone of this compound, has been a subject of considerable research to generate novel compounds with enhanced biological activities. mdpi.comnih.govmdpi.com These strategies primarily focus on the modification of the three main functional groups: the C-3 hydroxyl, the C-23 hydroxyl, and the C-28 carboxylic acid. nih.gov

Modification of the C-28 Carboxylic Acid:

Esterification: The carboxylic acid at C-28 is a common site for modification. A variety of ester derivatives have been synthesized by reacting hederagenin with different alcohols in the presence of an acid catalyst or by using coupling agents. nih.gov

Amidation: Amide derivatives have also been prepared by coupling the C-28 carboxylic acid with various amines. nih.goveui.eu These modifications can significantly influence the compound's polarity and ability to interact with biological targets.

Modification of the C-3 and C-23 Hydroxyl Groups:

Acylation: The hydroxyl groups at C-3 and C-23 can be acylated to form esters. Studies have shown the synthesis of diacyl derivatives, as well as selective acylation of one of the hydroxyl groups. bohrium.comresearchgate.net For example, dicarboxylic acid hemiesters of hederagenin have been synthesized, showing that linking acyl chains at these positions can enhance antiviral activities. bohrium.com

Glycosylation: The synthesis of glycoside derivatives of hederagenin has been performed to study structure-activity relationships. nih.gov This involves the coupling of protected sugar units to the hederagenin core, followed by deprotection.

Oxidation: The hydroxyl groups can be oxidized to the corresponding ketones.

The following table summarizes some of the reported derivatization strategies for hederagenin:

| Modification Site | Type of Modification | Reagents and Conditions | Reference |

| C-28 | Esterification | Various alcohols, acid catalyst/coupling agents | nih.gov |

| C-28 | Amidation | Various amines, coupling agents | nih.goveui.eu |

| C-3, C-23 | Di-acylation | Acid anhydrides, DMAP, pyridine, reflux | bohrium.comresearchgate.net |

| C-3, C-23 | Acetonide formation | Acetone, 10% HCl | researchgate.net |

| C-3 | Glycosylation | Trichloroacetimidate derivatives of disaccharides | nih.gov |

| C-3 | Oxidation | PCC, CH2Cl2 | researchgate.net |

These derivatization strategies provide a versatile toolkit for creating a library of this compound analogs with modified pharmacokinetic and pharmacodynamic properties.

Regio- and Stereoselective Synthesis Considerations

Regio- and stereoselectivity are paramount in the synthesis and modification of this compound. The presence of multiple reactive sites necessitates precise control over chemical transformations.

Regioselectivity:

The primary challenge in the semisynthesis of this compound is the regioselective acylation of one of the two hydroxyl groups (C-3 and C-23) of hederagenin. The C-3 hydroxyl is a secondary alcohol, while the C-23 hydroxyl is a primary alcohol. This difference in reactivity can be exploited to achieve selective acylation. Generally, primary alcohols are more reactive towards acylating agents than secondary alcohols due to less steric hindrance. However, the specific reaction conditions, including the choice of solvent, catalyst, and acylating agent, can influence the regioselectivity.

Enzyme-mediated reactions offer a powerful tool for achieving high regioselectivity in the acylation of polyhydroxylated natural products. iupac.org Lipases and proteases have been shown to selectively acylate specific hydroxyl groups in complex molecules, often with high yields and under mild conditions. iupac.org The use of such biocatalysts could provide an efficient route to the regioselective synthesis of this compound.

Stereoselectivity:

The stereochemistry of the coumaroyl moiety is another critical aspect. The "(3Z)" designation indicates a cis configuration of the double bond in the coumaroyl group. During synthesis, it is crucial to employ methods that preserve or generate this specific isomer. The choice of coupling reagents and reaction conditions for the esterification can impact the stereochemical outcome.

In the context of total synthesis, establishing the numerous stereocenters of the oleanane skeleton with the correct relative and absolute configuration is a major hurdle. Modern asymmetric synthesis methods, such as chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, would be essential to control the stereochemistry at each step of the synthesis. acs.org For instance, the Norrish-Yang photocyclization has been explored for expanding triterpenoid complexity with stereocontrol. acs.org

Furthermore, computational methods, such as DFT studies, can be employed to understand and predict the regio- and stereoselectivity of reactions, aiding in the rational design of synthetic routes. researchgate.net

Mechanistic Investigations of Biological Activities of 3z Coumaroylhederagenin

Anti-Cancer Mechanisms and Cellular Pathways

The investigation into the anti-cancer potential of (3Z)-coumaroylhederagenin has revealed significant activity against various cancer cell lines. The mechanisms are being explored through cytotoxicity assays, molecular modeling, and analysis of related compounds to understand its interaction with cellular machinery.

This compound, along with its isomers (23Z)-coumaroylhederagenin and (23E)-coumaroylhederagenin, was isolated from the whole plant of Ludwigia octovalvis. nih.govpolimi.it Subsequent evaluation of its biological activity demonstrated that all three new triterpenes exhibited significant cytotoxicity against two specific human tumor cell lines. nih.govpolimi.itresearchgate.net The cell lines tested were the oral epidermoid carcinoma (KB) and the colorectal carcinoma (HT29). nih.govpolimi.it The cytotoxic effects were potent, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) reported to be in the range of 1.2 to 3.6 µM for all three compounds. nih.govpolimi.itresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound and Its Isomers

| Compound | Cancer Cell Line | Activity | IC₅₀ Value (µM) | Source(s) |

| This compound | Oral Epidermoid Carcinoma (KB) | Cytotoxic | 1.2 - 3.6 | nih.gov, polimi.it, researchgate.net |

| This compound | Colorectal Carcinoma (HT29) | Cytotoxic | 1.2 - 3.6 | nih.gov, polimi.it, researchgate.net |

| (23Z)-Coumaroylhederagenin | Oral Epidermoid Carcinoma (KB) | Cytotoxic | 1.2 - 3.6 | nih.gov, polimi.it, researchgate.net |

| (23Z)-Coumaroylhederagenin | Colorectal Carcinoma (HT29) | Cytotoxic | 1.2 - 3.6 | nih.gov, polimi.it, researchgate.net |

| (23E)-Coumaroylhederagenin | Oral Epidermoid Carcinoma (KB) | Cytotoxic | 1.2 - 3.6 | nih.gov, polimi.it, researchgate.net |

| (23E)-Coumaroylhederagenin | Colorectal Carcinoma (HT29) | Cytotoxic | 1.2 - 3.6 | nih.gov, polimi.it, researchgate.net |

Molecular docking studies provide insight into how a compound may interact with specific biological targets at a molecular level. While direct docking studies on this compound are not extensively reported, research on its close isomer, (23E)-coumaroylhederagenin, offers valuable clues. researchgate.net Studies on compounds isolated from Kolkwitzia amabilis, which also contain coumaroyl-hederagenin derivatives, have examined interactions with key metabolic enzymes involved in cancer cell proliferation, such as Acetyl-CoA Carboxylase 1 (ACC1) and ATP-Citrate Lyase (ACL). researchgate.net

(23E)-coumaroylhederagenin demonstrated a notable inhibitory effect on ACL, with an IC₅₀ value of 4.7 μM. researchgate.net ACL is a crucial enzyme in de novo lipogenesis, a process often upregulated in cancer cells to support rapid growth and proliferation. Inhibition of this enzyme can disrupt the supply of fatty acids necessary for membrane synthesis. In the same study, other compounds showed inhibitory activity against ACC1, another key enzyme in fatty acid synthesis. researchgate.net These findings suggest that a potential anti-cancer mechanism of coumaroylhederagenin isomers could involve the disruption of lipid metabolism in cancer cells through the inhibition of enzymes like ACL. researchgate.net

The cytotoxic activity of this compound likely stems from its interaction with multiple cellular targets and signaling pathways, a characteristic common to many natural product-based anti-cancer agents. Although direct pathway analysis for this specific isomer is limited, the mechanisms of its parent compound, hederagenin (B1673034), and its derivatives have been studied. These studies suggest several potential pathways that this compound might modulate.

Hederagenin derivatives have been shown to induce apoptosis (programmed cell death) by altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. Furthermore, key signaling pathways often dysregulated in cancer, such as the NF-κB and MAPK pathways, are known targets of hederagenin derivatives. The NF-κB pathway is critical for cell survival, inflammation, and proliferation, and its inhibition can render cancer cells more susceptible to apoptosis. The p53 tumor suppressor pathway, which is central to cell cycle regulation and apoptosis, is another potential target. It has been demonstrated that hederagenin can elevate reactive oxygen species (ROS) levels in cancer cells, which can, in turn, activate p53-mediated apoptotic pathways.

Molecular Docking Studies with Metabolic Enzymes (e.g., ACC1, ACL)

Antioxidant Mechanisms and Radical Scavenging Activity

In addition to its anti-cancer properties, the chemical structure of this compound, which contains a coumaroyl group, suggests potential antioxidant activity. Antioxidants can neutralize harmful free radicals, mitigating oxidative stress, which is implicated in the development of numerous diseases, including cancer.

Table 2: DPPH Radical Scavenging Activity of Ludwigia octovalvis Extracts

| Extract Type | IC₅₀ Value | Source(s) |

| Ethanol Extract (LOE) | 3.15 µg/ml | nih.gov |

| 96% Ethanol Extract | 25.08 µg/mL | medpharmres.com |

| Water Extract | 31.04 µg/mL | medpharmres.com |

| Hexane Fraction | 17.69 µg/mL | banglajol.info |

| Ethyl Acetate (B1210297) Fraction | 20.06 µg/mL | banglajol.info |

The antioxidant effect of a compound within a biological system extends beyond simple radical scavenging. It can involve the modulation of endogenous cellular antioxidant pathways. nih.gov Molecules like this compound, which contain phenolic hydroxyl groups, can act as antioxidants through several mechanisms. mdpi.com A primary mechanism is hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comfrontiersin.org

Furthermore, such compounds can influence the cell's own antioxidant defense systems. This includes both non-enzymatic antioxidants like glutathione (B108866) (GSH) and enzymatic systems such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov There is potential for this compound to interact with and enhance these pathways. For instance, it could help maintain the reduced state of glutathione or influence the expression and activity of antioxidant enzymes. The activation of transcription factors like Nrf2, a master regulator of the antioxidant response, is another plausible mechanism by which phytochemicals exert their protective effects against oxidative stress. While direct evidence for this compound is pending, its structural features are consistent with compounds known to modulate these protective cellular pathways.

DPPH Radical Scavenging Assays

Antimicrobial Mechanisms and Synergistic Effects

The combination of natural products with conventional antibiotics is a key strategy to combat drug-resistant pathogens. nih.gov Studies on extracts from Ludwigia abyssinica, a plant related to sources of this compound, have shown synergistic effects when combined with standard antibiotics like amoxicillin (B794) and fluconazole. researchgate.net For instance, an ethyl acetate extract demonstrated synergy against a range of microorganisms. researchgate.net This suggests that compounds within the extract, including saponins (B1172615) like this compound, can enhance the efficacy of conventional drugs. researchgate.net This enhancement may occur through various mechanisms, such as inhibiting bacterial resistance mechanisms or increasing drug penetration. nih.gov The synergistic approach can lower the required dose of antibiotics, potentially reducing side effects and slowing the development of resistance. frontiersin.org

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers high resistance to antibiotics and host immune responses. frontiersin.org The inhibition of biofilm formation is a significant antimicrobial strategy. nih.govnih.gov While direct studies on the effect of this compound on biofilms are limited, related natural compounds have been shown to interfere with this process. Mechanisms include the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development, and the inhibition of extracellular polymeric substance (EPS) production, which forms the biofilm matrix. frontiersin.orgfrontiersin.org

Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. einsteinmed.edunews-medical.net These can include toxins, enzymes that damage host tissue, and structures for adhesion and invasion. nih.govfrontiersin.orgmdpi.com Targeting virulence factors is an alternative to killing the pathogen directly, which may exert less selective pressure for resistance. news-medical.net Saponins can neutralize virulence by, for example, interfering with toxin production or blocking bacterial adhesion to host cells. nih.gov Specific research, however, is required to elucidate the precise effects of this compound on these targets.

Synergistic Interactions with Conventional Antimicrobials

Anti-Inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory activities of this compound are largely attributed to its core structure, hederagenin. nih.govfrontiersin.org Hederagenin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. frontiersin.orgmedchemexpress.com

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.orgmedchemexpress.com Under inflammatory conditions, NF-κB translocates to the nucleus and activates the transcription of numerous pro-inflammatory genes. frontiersin.org Hederagenin can suppress the activation of NF-κB, leading to a downstream reduction in the expression and release of several inflammatory mediators. frontiersin.orgmedchemexpress.comnih.gov Furthermore, hederagenin has been found to inhibit the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the activation of inflammatory caspases and the release of cytokines like IL-1β and IL-18. frontiersin.orgmdpi.com This inhibition of both the NF-κB pathway and the NLRP3 inflammasome highlights a multi-pronged approach to controlling inflammation.

| Mediator/Pathway | Effect of Hederagenin | Mechanism | Reference |

|---|---|---|---|

| NF-κB | Inhibition | Suppresses activation and nuclear translocation. | frontiersin.orgmedchemexpress.com |

| iNOS | Downregulation | Reduced expression via NF-κB inhibition. | nih.govmedchemexpress.com |

| COX-2 | Downregulation | Reduced expression via NF-κB inhibition. | nih.govmedchemexpress.com |

| TNF-α | Downregulation | Decreased production. | nih.govfrontiersin.org |

| IL-1β | Downregulation | Decreased production via NF-κB and NLRP3 inhibition. | frontiersin.org |

| IL-6 | Downregulation | Decreased production. | nih.govfrontiersin.org |

| NLRP3 Inflammasome | Inhibition | Suppresses activation, partly linked to NF-κB inhibition. | frontiersin.orgmdpi.com |

Anti-Diabetic Mechanisms

Saponins, including this compound, have demonstrated potential in managing diabetes through various mechanisms. researchgate.net One of the primary strategies for controlling post-meal hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract. mdpi.comnih.gov

This compound has been specifically noted for its potential as an inhibitor of α-glucosidase and α-amylase. scribd.com By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable simple sugars is slowed, leading to a more gradual increase in blood glucose levels after a meal. nih.gov

Beyond enzyme inhibition, the parent compound hederagenin contributes to anti-diabetic effects at the cellular level. Studies have shown that hederagenin can improve glucose uptake and metabolism in hepatic cells by activating key signaling pathways. researchgate.net This includes the insulin (B600854) receptor/insulin receptor substrate-1/PI3K/Akt (IR/IRS-1/PI3K/Akt) pathway and the AMP-activated protein kinase (AMPK) pathway, both of which are central to regulating glucose homeostasis. researchgate.net

| Mechanism | Target | Effect | Compound | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | α-glucosidase & α-amylase | Inhibits activity, slowing carbohydrate digestion. | This compound | scribd.com |

| Glucose Uptake | IR/IRS-1/PI3K/Akt Pathway | Activates pathway to improve glucose uptake. | Hederagenin | researchgate.net |

| Glucose Metabolism | AMPK Pathway | Activates pathway to enhance glucose catabolism. | Hederagenin | researchgate.net |

Neurological and Cognitive Enhancement Potentials

Research into the neurological effects of this compound is primarily based on studies of its aglycone, hederagenin, which has shown promise as a neuroprotective agent. nih.govmdpi.com Hederagenin can cross the blood-brain barrier, a critical feature for compounds targeting the central nervous system. oup.com

Studies have indicated that hederagenin may offer benefits for neurodegenerative conditions like Alzheimer's disease. One proposed mechanism is its ability to reduce the accumulation of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's. oup.com Hederagenin was found to protect against Aβ-induced oxidative damage and promote cell survival by activating the PI3K/Akt signaling pathway. oup.com Another study suggests that hederagenin improves cognitive dysfunction by promoting autophagy, the cellular process for clearing damaged components, through the activation of the PPARα/TFEB pathway. nih.gov These findings suggest a potential for hederagenin and its derivatives to enhance cognitive function and protect against neurological decline. wiley.comgoogle.com

Attenuation of Age-Related Cognitive Decline

Research has indicated that extracts from Ludwigia octovalvis, a plant from which this compound has been isolated, may play a role in mitigating age-related cognitive decline. nih.govresearchgate.net A study utilizing an extract of Ludwigia octovalvis (LOE) demonstrated a notable attenuation of age-related cognitive deterioration in the fruit fly, Drosophila melanogaster, and in a senescence-accelerated mouse model (SAMP8). nih.govnih.gov

In the fruit fly model, age-related memory decline was observed to be dose-dependently reduced with the administration of LOE. nih.gov Flies maintained on a high-calorie diet and treated with 100 μg/ml of LOE showed a cognitive performance plateau similar to that of flies on a dietary-restricted diet, which is known to preserve cognitive function. nih.gov Furthermore, in the SAMP8 mouse model, which is genetically prone to accelerated aging, treatment with LOE was found to rescue memory deficits induced by a high-fat diet. iu.edu These findings suggest that constituents within the Ludwigia octovalvis extract, which includes this compound, possess neuroprotective properties that can counteract the negative impact of aging and metabolic stress on cognitive function. nih.goviu.edu

Table 1: Effect of Ludwigia octovalvis Extract (LOE) on Cognitive Performance

| Model Organism | Condition | Treatment | Outcome on Cognitive Decline | Reference |

|---|---|---|---|---|

| Drosophila melanogaster | High-Calorie Diet | 100 μg/ml LOE | Attenuated age-related memory decline | nih.gov |

| SAMP8 Mice | High-Fat Diet | LOE | Rescued memory deficits | iu.edu |

Pathways Related to Longevity and Metabolic Regulation

The investigation into the effects of the Ludwigia octovalvis extract also sheds light on potential pathways related to longevity and metabolic regulation, which may be influenced by its chemical constituents, including this compound. The study by Lin et al. (2014) revealed that the extract significantly extended the lifespan of fruit flies on a high-calorie diet, suggesting an interaction with dietary restriction (DR)-related pathways. nih.gov The lifespan-extending effects were not observed in flies on a low-calorie diet, further supporting the hypothesis that the extract may modulate nutrient-sensing and metabolic pathways. nih.govcambridge.org

A key molecule implicated in these effects is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov The research demonstrated that β-sitosterol, one of the abundant components in the Ludwigia octovalvis extract, was capable of extending lifespan, likely through the activation of AMPK in the fat body of adult flies. nih.govnih.gov Activation of AMPK is a known mechanism through which dietary restriction exerts its pro-longevity effects. nih.gov While these findings point towards a mechanistic link between the plant extract and recognized longevity pathways, the specific role of this compound in the activation of AMPK or other metabolic regulatory pathways has not been directly investigated. nih.govnih.gov Further research is required to elucidate the individual contributions of the various compounds within the extract to these observed biological activities.

Table 2: Investigated Components of Ludwigia octovalvis Extract and Their Proposed Mechanism

| Investigated Component | Proposed Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|

| Ludwigia octovalvis Extract (LOE) | Regulation of Dietary Restriction (DR)-related pathway | Lifespan extension on high-calorie diet | nih.gov |

| β-sitosterol | Activation of AMP-activated protein kinase (AMPK) | Lifespan extension | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 3z Coumaroylhederagenin and Analogs

Impact of the Oleanane (B1240867) Triterpene Scaffold on Bioactivity

The foundational oleanane skeleton is a key determinant of the biological activities of (3Z)-coumaroylhederagenin and related compounds. bibliotekanauki.pl This pentacyclic triterpene framework provides a rigid and lipophilic core that can interact with various biological targets, including cell membranes and proteins. bibliotekanauki.plnih.gov The oleanane scaffold is common to a wide range of bioactive natural products, and its presence is often associated with activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Role of the Coumaroyl Moiety and Z-Configuration

The presence of a coumaroyl group attached to the hederagenin (B1673034) core is a critical feature for the bioactivity of this compound. This aromatic moiety can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which can enhance the binding affinity of the molecule to its biological targets. mdpi.com The coumaroyl group itself has been associated with a range of biological properties, including antioxidant and anti-inflammatory activities. amegroups.cn

Influence of Hederagenin Core Substitutions

Hederagenin, the aglycone of this compound, possesses several hydroxyl groups that can be substituted, leading to a diverse range of derivatives with varying biological activities. nih.govmdpi.com The nature and position of these substituents play a crucial role in determining the compound's pharmacological profile. For instance, glycosylation at different hydroxyl positions can significantly alter the solubility, bioavailability, and mechanism of action of the resulting saponin (B1150181). nih.gov

The presence of a free carboxylic acid group at position C-28 of the hederagenin core is also known to be important for certain biological activities. acs.org Esterification or amidation of this group can lead to changes in polarity and reactivity, which can have a profound impact on the compound's ability to interact with its biological targets. acs.org

Comparative Analysis with Related Oleanane-Type Triterpenes

Comparative studies of this compound with its isomers, such as (23Z)-coumaroylhederagenin and (23E)-coumaroylhederagenin, have provided valuable insights into the SAR of this class of compounds. tandfonline.comresearchgate.net These isomers differ in the position and/or stereochemistry of the coumaroyl group on the hederagenin scaffold.

Research has shown that these subtle structural variations can lead to significant differences in cytotoxic activity against various cancer cell lines. tandfonline.comresearchgate.nettandfonline.com For example, this compound, along with its (23Z) and (23E) isomers, has demonstrated significant cytotoxicity against human oral epidermoid carcinoma (KB) and colorectal carcinoma (HT29) cell lines, with IC₅₀ values in the micromolar range. tandfonline.comresearchgate.net

| Compound | KB (IC₅₀, µM) | HT29 (IC₅₀, µM) |

|---|---|---|

| This compound | 1.2 ± 0.01 | 2.1 ± 0.04 |

| (23Z)-coumaroylhederagenin | 1.8 ± 0.03 | 3.6 ± 0.09 |

| (23E)-coumaroylhederagenin | 1.5 ± 0.02 | 2.8 ± 0.05 |

| VP-16 (control) | 1.1 ± 0.02 | 2.3 ± 0.08 |

These findings highlight the importance of the specific attachment point and geometry of the coumaroyl moiety in determining the cytotoxic potency of these compounds.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of complex natural products like this compound. nih.govkallipos.gr These methods allow for the visualization of the three-dimensional structure of the molecule and its potential interactions with biological targets at the atomic level. nih.gov

Techniques such as molecular docking can be used to predict the binding mode and affinity of this compound and its analogs to specific protein targets. nih.gov This information can help to rationalize the observed biological activities and guide the design of new derivatives with improved potency and selectivity. frontiersin.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to establish a mathematical correlation between the structural features of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of untested compounds, thereby accelerating the drug discovery process. rsc.org

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of (3Z)-coumaroylhederagenin. This method separates components in a liquid mixture by passing the sample through a column packed with a solid adsorbent material.

Procedure and Key Parameters: The process begins with clarifying the analytical purpose and investigating the compound's properties, such as its molecular weight, structure, and solubility. jasco-global.com A standard sample is used to confirm the component peaks and optimize separation conditions. jasco-global.com For quantification, two primary methods are employed: the external standard method, which uses a calibration curve from a standard sample, and the internal standard method, which involves adding a known amount of an internal standard substance to the sample. jasco-global.com The choice of the mobile phase, typically a mixture of solvents like water and methanol (B129727), is critical for achieving good separation and symmetrical peaks. notulaebotanicae.ro

Research Findings: Studies have demonstrated the effectiveness of HPLC for the quantitative determination of similar compounds in various plant materials. notulaebotanicae.ro The validation of these methods often shows high accuracy, with recovery rates between 98.96% and 106.4%, and good precision, with relative standard deviations below 3.23% for inter-day assays. notulaebotanicae.ro The purity of the chromatographic peaks is typically verified using a Photodiode Array (PDA) detector. notulaebotanicae.ro

Table 1: HPLC Method Validation Parameters

| Parameter | Typical Value | Source |

| Linearity (R²) | >0.999 | notulaebotanicae.ro |

| Limit of Detection (LOD) | Analyte Dependent | notulaebotanicae.ro |

| Intra-day Precision (RSD) | <2.53% | notulaebotanicae.ro |

| Inter-day Precision (RSD) | <3.23% | notulaebotanicae.ro |

| Accuracy (Recovery) | 98.96% - 106.4% | notulaebotanicae.ro |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is particularly useful for the analysis of volatile and semi-volatile compounds. filab.fr For non-volatile compounds like this compound, a derivatization step is necessary to make them suitable for GC-MS analysis.

Process: In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. innovatechlabs.com These separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. technologynetworks.com The resulting data is three-dimensional, showing retention time, ion intensity, and mass-to-charge ratio. technologynetworks.com

Application in Phytochemical Profiling: GC-MS has been widely used for the phytochemical profiling of plant extracts. nih.gov For instance, a study on the aqueous methanol fraction of Plagiochasma appendiculatum and Sphagnum fimbriatum utilized GC-MS to identify various phytoconstituents. nih.gov The typical instrument setup involves a GC system equipped with a mass selective detector and a capillary column. mdpi.com The oven temperature is programmed to increase gradually to facilitate the separation of compounds. mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), offer enhanced selectivity and sensitivity for analyzing complex mixtures.

LC-MS/MS: This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. eag.com LC-MS/MS is particularly advantageous for analyzing complex biological samples as it can minimize background noise and improve the accuracy of quantification for trace components. creative-proteomics.com The process involves separating the sample with LC, followed by ionization and two stages of mass analysis. measurlabs.com The first stage selects a specific parent ion, which is then fragmented in a collision cell, and the resulting daughter ions are analyzed in the second stage. eag.com This high specificity often eliminates the need for a confirmatory detection method. eag.com

GC-MS/MS: Similar to LC-MS/MS, GC-MS/MS employs two stages of mass spectrometry to increase selectivity and sensitivity, especially for quantifying ultra-trace level compounds. thermofisher.com This technique is particularly valuable in fields like food safety and environmental analysis. thermofisher.comshimadzu.com Modern triple quadrupole GC-MS/MS systems provide high performance and consistent quantitative results. thermofisher.com

Table 2: Comparison of Hyphenated Techniques

| Technique | Principle | Advantages | Common Applications |

| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. eag.com | High specificity, high sensitivity, excellent for complex biological samples. eag.comcreative-proteomics.com | Drug purity testing, pesticide analysis, quality control. creative-proteomics.com |

| GC-MS/MS | Combines gas chromatography with tandem mass spectrometry. thermofisher.com | High selectivity, high sensitivity for ultra-trace analysis. thermofisher.com | Food safety, environmental monitoring, forensic analysis. thermofisher.comshimadzu.com |

Nuclear Magnetic Resonance (NMR) for Purity and Structural Confirmation in Complex Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical tool used for determining the structure and purity of compounds. resolvemass.ca

Quantitative NMR (qNMR): qNMR is a method for determining the absolute concentration or purity of a compound without the need for a calibration curve of the analyte itself. resolvemass.ca The principle behind qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca By comparing the integral of the analyte's peak to that of an internal standard with a known concentration, the purity of the analyte can be accurately calculated. resolvemass.ca

Purity Determination: The purity calculation involves a well-known equation that relates the integral, number of nuclei, molecular weight, and mass of the analyte and the reference standard. mestrelab.com For accurate results, it is recommended to use multiple multiplets of the analyte for the calculation and take the average value. mestrelab.com General guidelines for sample preparation for qNMR involve accurately weighing the sample and dissolving it in a specific volume of a deuterated solvent, such as DMSO-d6. acs.org

Structural Confirmation: NMR is also invaluable for confirming the chemical structure of a compound. fujifilm.com The chemical shifts, coupling constants, and integral ratios of the peaks in an NMR spectrum provide detailed information about the molecular structure. fujifilm.com

Advanced Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as blood, urine, or tissue requires meticulous sample preparation to remove interfering substances and concentrate the analyte. taylorfrancis.commdpi.com This step is often the most time-consuming and error-prone part of the analytical method. chromatographyonline.com

Conventional Techniques: Traditional methods include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

Protein Precipitation: This is a fast and simple method where a solvent like acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation. mdpi.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating analytes from complex samples. mdpi.com

Modern Microextraction Techniques: To address the shortcomings of conventional methods, several modern microextraction techniques have been developed. researchgate.net These include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and liquid-phase microextraction (LPME). researchgate.net These methods are generally simpler, faster, and use smaller amounts of solvents. chromatographyonline.comresearchgate.net

Table 3: Common Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages |

| Protein Precipitation (PP) | Proteins are precipitated out of the sample using a solvent. mdpi.com | Fast, easy, and requires minimal special equipment. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. orientjchem.org | Good for samples requiring specific selectivity. orientjchem.org |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid phase and then eluted. mdpi.com | High recovery and effective removal of interferences. mdpi.com |

| Solid-Phase Microextraction (SPME) | A coated fiber is used to extract analytes from the sample. researchgate.net | Simple, one or two-step procedure. researchgate.net |

Ecological and Chemotaxonomic Significance of 3z Coumaroylhederagenin

Role in Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of chemical compounds known as secondary metabolites that are not essential for primary growth and development but are crucial for survival and interaction with the environment. walshmedicalmedia.com Triterpenoids and their glycosylated forms, saponins (B1172615), represent a major class of these secondary metabolites and are widely recognized for their role in plant defense. nih.govfrontiersin.org These compounds can act as toxins, feeding deterrents, and antimicrobial agents against a wide array of pathogens and herbivores, including insects, fungi, bacteria, and viruses. walshmedicalmedia.comnih.gov

Saponins, like (3Z)-coumaroylhederagenin, are thought to exert their defensive effects through various mechanisms. Their amphipathic nature allows them to interact with cell membranes, potentially disrupting membrane integrity and causing cell lysis. unina.it For herbivores, many saponins have a bitter taste that deters feeding. nih.gov If ingested, they can interfere with nutrient absorption in the digestive tract. libretexts.org For example, some saponins inhibit the activity of digestive enzymes in insects. noveltyjournals.com The presence of a coumaroyl group attached to the hederagenin (B1673034) backbone, as in this compound, can further enhance its biological activity and defensive capabilities. Coumarins themselves are a class of phenolic compounds known to possess antimicrobial and insecticidal properties. walshmedicalmedia.com

The production of such defensive compounds is a key adaptive strategy for plants, allowing them to protect themselves from a multitude of biotic threats. nih.govfrontiersin.org The synthesis of these complex molecules is an energy-intensive process for the plant, indicating their critical importance for survival in a competitive ecosystem. wur.nl

Distribution within Ludwigia Species and the Onagraceae Family

This compound has been identified as a constituent of plants belonging to the genus Ludwigia, a member of the Onagraceae (willowherb or evening primrose) family. ekb.egresearchgate.net Specifically, it was isolated from the whole plant of Ludwigia octovalvis, commonly known as the primrose willow. tandfonline.comresearchgate.netsocfindoconservation.co.id This species is a pantropical weed often found in wet, disturbed habitats like rice fields and along watercourses. socfindoconservation.co.id

The genus Ludwigia is known for its rich phytochemical profile, containing a variety of secondary metabolites including flavonoids, tannins, and triterpenoids. ekb.egresearchgate.netnih.gov Research on different Ludwigia species has revealed the presence of hederagenin and its various derivatives, suggesting that this triterpene scaffold is characteristic of the genus. For instance, while L. octovalvis contains this compound, studies on Ludwigia adscendens have also identified hederagenin as the aglycone of isolated triterpenoid (B12794562) saponins. nih.govresearchgate.net

The Onagraceae family comprises about 82 species of flowering plants, with Ludwigia being a prominent genus. researchgate.netnih.gov The consistent presence of hederagenin-based compounds across different Ludwigia species points to their potential significance within this branch of the Onagraceae family.

Below is a table summarizing the occurrence of hederagenin and its derivatives in select Ludwigia species.

| Species | Compound(s) | Plant Part | Reference(s) |

| Ludwigia octovalvis | This compound, (23Z)-coumaroylhederagenin, (23E)-coumaroylhederagenin | Whole plant | tandfonline.comresearchgate.net |

| Ludwigia adscendens | Hederagenin (as aglycone of various saponins) | Aerial parts | nih.govresearchgate.net |

Chemotaxonomic Markers for Species Differentiation

Chemotaxonomy is the field of biology that utilizes the chemical constituents of organisms to understand their systematic relationships and for classification. cirad.fr Secondary metabolites, due to their structural diversity and often restricted distribution, can serve as valuable chemotaxonomic markers for differentiating between genera or species. mdpi.com

Within the genus Ludwigia, the presence of specific triterpenoids like this compound could potentially serve as a marker for species identification. For example, the isolation of three distinct coumaroylhederagenin isomers—(3Z), (23Z), and (23E)—from Ludwigia octovalvis provides a specific chemical fingerprint for this species. tandfonline.comresearchgate.net The analysis of these and other secondary metabolite profiles could help resolve taxonomic ambiguities within the large and diverse Ludwigia genus. ekb.eg

While hederagenin itself is widely distributed in the plant kingdom, its specific derivatives can be more taxonomically informative. For instance, hederagenin has been noted as a chemotaxonomic marker for plants in the Sapindaceae family. nih.gov Similarly, the pattern of acylation (such as with coumaric acid) and glycosylation of the hederagenin core in Ludwigia could provide a basis for chemical classification within the Onagraceae family. A comprehensive phytochemical screening across more Ludwigia and related Onagraceae species would be necessary to fully establish the utility of this compound and related compounds as robust chemotaxonomic markers.

Evolutionary Perspectives of Triterpene Biosynthesis in Plants

The immense structural diversity of triterpenoids in the plant kingdom is the result of a long evolutionary history involving gene duplication and functional divergence. frontiersin.orgtandfonline.com The biosynthesis of all triterpenoids, including hederagenin, begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256). frontiersin.orgwur.nl This crucial step is catalyzed by enzymes called oxidosqualene cyclases (OSCs). frontiersin.org

Unlike animals and fungi, which typically have only one OSC for sterol biosynthesis, plants possess multiple OSCs. frontiersin.org This expansion of the OSC gene family is a primary driver of triterpenoid scaffold diversity. tandfonline.com Following the initial cyclization, the triterpene backbone undergoes a series of modifications, such as oxidation, glycosylation, and acylation, which are catalyzed by other enzyme families like cytochrome P450s (P450s), UDP-glycosyltransferases (UGTs), and acyltransferases. nih.govfrontiersin.org

The evolution of these biosynthetic pathways is a dynamic process. Gene duplication events, followed by the divergence of the copied genes, allow for the creation of new enzymatic functions and, consequently, new chemical structures. frontiersin.org The genes responsible for triterpenoid biosynthesis are sometimes found organized in biosynthetic gene clusters (BGCs) on the chromosome, which may facilitate the co-inheritance and co-regulation of the pathway. frontiersin.orgwur.nl The evolution of these clusters is rapid, even among closely related species, contributing to the chemical diversity observed in nature. wur.nl

The biosynthesis of this compound is a prime example of this evolutionary process. It involves the initial formation of the hederagenin scaffold by an OSC and P450s, followed by a specific acylation step where an acyltransferase attaches a coumaroyl group at a specific position on the hederagenin molecule. The evolution of these specific enzymes and the pathways they constitute provides plants like Ludwigia octovalvis with unique chemical defenses tailored to their ecological niches. frontiersin.org

Future Research Directions and Translational Perspectives

Elucidation of Full Biosynthetic Pathway and Enzyme Characterization

A significant gap in the current knowledge of (3Z)-coumaroylhederagenin is a complete understanding of its biosynthesis. While it is understood that triterpene saponins (B1172615) are derived from the cyclization of 2,3-oxidosqualene (B107256), the specific enzymes and regulatory steps leading to the formation of hederagenin (B1673034) and its subsequent coumaroylation remain to be fully characterized. itb.ac.id Future research will need to focus on identifying and characterizing the specific cytochrome P450 monooxygenases (P450s) and glycosyltransferases (UGTs) involved in the later oxidative and glycosylation steps of the hederagenin backbone formation. itb.ac.id Furthermore, the acyltransferase responsible for attaching the (3Z)-coumaroyl group to the hederagenin structure needs to be isolated and its substrate specificity determined. Understanding these enzymatic steps is fundamental for any future metabolic engineering efforts aimed at enhancing the production of this compound.

Comprehensive In Vivo Mechanistic Studies (excluding human trials)

While some in vitro studies have highlighted the cytotoxic potential of this compound against certain cancer cell lines, comprehensive in vivo studies in animal models are crucial to validate these findings and to understand the compound's broader physiological effects. tandfonline.comtandfonline.comresearchgate.net Future research should employ relevant animal models, such as murine models of specific diseases, to investigate the compound's mechanism of action, efficacy, and pharmacokinetic profile. nih.govnih.govbiocytogen.com These studies would provide critical data on absorption, distribution, metabolism, and excretion (ADME), which are essential for evaluating its potential as a therapeutic agent. dovepress.comnih.govnih.gov Investigating the compound's effects in these models will help to bridge the gap between laboratory findings and potential clinical applications. insphero.com

Exploration of Novel Derivatives with Enhanced Bioactivity

The synthesis and evaluation of novel derivatives of this compound present a promising avenue for enhancing its biological activity. nih.gov By modifying the core structure, researchers can explore structure-activity relationships (SAR) to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govdndi.orgchemrxiv.orgmdpi.com For instance, alterations to the coumaroyl moiety or the hederagenin backbone could lead to compounds with increased efficacy or novel biological targets. tandfonline.comtandfonline.com This approach has been successful with other natural products and could unlock the full therapeutic potential of the coumaroylhederagenin scaffold.

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies, including metabolomics and proteomics. nih.govnih.govnih.govukri.orgmpg.deroutledge.com Metabolomic studies can reveal how the compound alters the metabolic profile of cells or organisms, providing insights into its mechanism of action and potential off-target effects. nih.govfrontiersin.orgmdpi.com Proteomics can identify protein expression changes in response to treatment, highlighting the specific cellular pathways and molecular targets affected by the compound. nih.govfrontiersin.orgmdpi.com A systems biology approach, combining these datasets, will be invaluable for constructing a comprehensive picture of the compound's biological activity. nih.govnih.govukri.org

Sustainable Production and Biotechnological Approaches

The natural abundance of this compound in plants like Ludwigia octovalvis may not be sufficient for large-scale research or potential commercialization. stuartxchange.org Therefore, developing sustainable and scalable production methods is a critical future direction. Plant cell and tissue culture techniques offer a promising alternative to the extraction from wild or cultivated plants, providing a more controlled and potentially higher-yielding source. nih.govcabidigitallibrary.orgtandfonline.comresearchgate.net Furthermore, once the biosynthetic pathway is fully elucidated, metabolic engineering of microbial or plant-based systems could be employed to overproduce this compound or its precursors. itb.ac.id These biotechnological approaches are essential for ensuring a reliable and cost-effective supply of this valuable compound for future research and development. nih.gov

Q & A

Q. What are the primary natural sources of (3Z)-coumaroylhederagenin, and how is its low extraction yield addressed in preliminary studies?

this compound is isolated from Ludwigia octovalvis (whole plant) with a yield of 0.00024% dry weight . To mitigate low yields, researchers often employ high-resolution chromatographic techniques (e.g., HPLC or silica gel column chromatography) and optimize solvent systems (e.g., chloroform-methanol gradients) during extraction. Initial phytochemical screening of plant fractions using TLC with Dragendorff’s reagent or UV-vis spectroscopy helps prioritize bioactive fractions for further isolation .

Q. What standard methodologies are used to confirm the cytotoxic activity of this compound?

Cytotoxicity is typically assessed via in vitro assays using cancer cell lines such as KB (oral epidermoid carcinoma) and HT29 (colorectal adenocarcinoma). IC₅₀ values are determined using MTT or SRB assays, with this compound showing IC₅₀ = 1.2 ± 0.01 μM (KB) and 2.1 ± 0.04 μM (HT29) . Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are critical for validating results. Dose-response curves and triplicate experiments ensure reproducibility .

Q. How is the stereochemical configuration of this compound validated?

The Z-configuration of the coumaroyl moiety is confirmed using nuclear Overhauser effect (NOE) NMR correlations and circular dichroism (CD) spectroscopy. For example, the [α]D²⁵ value of +9.6° (in CHCl₃) distinguishes it from stereoisomers like (23E)-coumaroylhederagenin ([α]D²⁵ = +6.8°) . Comparative analysis with synthetic analogs or isolated isomers is recommended to rule out structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Discrepancies in cytotoxicity or pharmacokinetic profiles (e.g., between 3Z and 23E isomers) require rigorous structure-activity relationship (SAR) studies. Techniques include:

Q. What strategies improve the bioavailability of this compound in preclinical studies?

Poor bioavailability due to low solubility or rapid metabolism can be addressed via:

Q. How should researchers design experiments to evaluate synergism between this compound and conventional chemotherapeutics?

Synergistic effects are quantified using the Combination Index (CI) via the Chou-Talalay method. Key steps:

- Dose-matrix assays : Co-treatment of this compound with drugs like paclitaxel across a range of concentrations.

- Mechanistic studies : Flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to identify pathways enhanced by the combination.

- Statistical validation : Isobologram analysis and ANOVA to confirm significance .

Q. What analytical approaches are recommended for detecting degradation products of this compound during storage?

Stability studies under varied conditions (light, temperature, humidity) are analyzed via:

- HPLC-PDA : Tracking peak purity and identifying degradation products (e.g., isomerization to 3E forms).

- Mass spectrometry : HRMS or LC-QTOF-MS to characterize degradation byproducts.

- Forced degradation : Exposure to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions to predict stability .

Methodological Considerations

- Data Reliability : Ensure experimental reproducibility by adhering to protocols for cell culture (e.g., passage number control) and compound handling (e.g., inert atmosphere storage) .

- Contradiction Management : Apply triangulation (e.g., combining in vitro, in silico, and ex vivo data) to resolve conflicting bioactivity results .

- Ethical Reporting : Disclose yield variability, solvent residues, and cytotoxicity thresholds transparently in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products